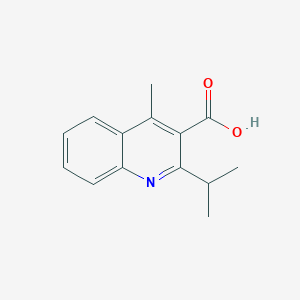

2-Isopropyl-4-methylquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isopropyl-4-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C14H15NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling. This reaction is widely applied for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may yield quinoline-3-carboxylic acid alcohols.

Scientific Research Applications

2-Isopropyl-4-methylquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Quinoline-3-carboxylic acid: A closely related compound with similar structural features.

2-Methylquinoline-3-carboxylic acid: Another derivative of quinoline with a methyl group at the 2-position.

4-Methylquinoline-3-carboxylic acid: A derivative with a methyl group at the 4-position.

Uniqueness

2-Isopropyl-4-methylquinoline-3-carboxylic acid is unique due to the presence of both isopropyl and methyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

2-Isopropyl-4-methylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern, which may influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antibacterial and antioxidant activities.

Chemical Structure and Properties

The chemical formula for this compound is C12H13N with a molecular weight of approximately 185.24 g/mol. The compound features:

- Quinoline Backbone : A bicyclic structure that contributes to its biological activity.

- Isopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Carboxylic Acid Functional Group : Imparts acidity and reactivity, allowing for various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 185.24 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

Research indicates that compounds within the quinoline family exhibit significant antibacterial properties. For instance, this compound may interact with bacterial enzymes and metabolic pathways, leading to its potential use against multidrug-resistant bacteria.

A study highlighted the antibacterial activity of related quinoline derivatives against various pathogens, including:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4-Methylquinoline | Staphylococcus aureus | 12.5 |

| 8-Hydroxyquinoline | Haemophilus influenzae | 8 |

| 2-Isopropyl-4-methylquinoline | Escherichia coli | TBD |

The minimum inhibitory concentration (MIC) values suggest that derivatives of quinoline can effectively inhibit bacterial growth, which warrants further investigation into the specific activity of this compound.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Quinoline derivatives have been studied for their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity of similar compounds indicates that this compound may possess similar capabilities, contributing to its therapeutic potential.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with bacterial enzymes critical for survival.

- Free Radical Scavenging : Neutralization of reactive oxygen species (ROS).

- Cell Membrane Interaction : Enhanced permeability due to lipophilic characteristics.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

- Antibacterial Studies : A project aimed at synthesizing and evaluating novel biquinoline derivatives reported promising antibacterial effects against resistant strains of bacteria, emphasizing the need for new chemotherapeutic agents in light of rising resistance rates .

- Antioxidant Research : Investigations into the structure-activity relationship of quinolines revealed that specific substitutions enhance antioxidant activity, suggesting that modifications in the structure of this compound could lead to improved efficacy .

Q & A

Q. Basic: What are the standard synthetic routes for 2-isopropyl-4-methylquinoline-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursors like substituted phenylacetic acids with formaldehyde or other carbonyl sources under controlled conditions. For example, cyclization reactions using potassium carbonate in toluene or similar solvents are common. Key intermediates may involve nitration, reduction, or carboxylation steps to introduce the isopropyl and methyl substituents at specific positions .

Q. Advanced: How can researchers optimize yields in the synthesis of this compound, particularly when addressing low yields from byproduct formation?

Yield optimization requires careful control of reaction parameters, such as temperature, solvent polarity, and stoichiometry. For instance, using continuous flow reactors (as noted in industrial-scale syntheses of analogous quinolines) can improve mixing and heat transfer, reducing side reactions. Purification via column chromatography or recrystallization from DMF/acetic acid mixtures may resolve byproducts .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. Advanced: How can researchers address challenges in quantifying trace impurities (e.g., regioisomers) during analytical characterization?

Advanced hyphenated techniques like LC-MS or GC-MS coupled with spectral libraries can differentiate impurities. For regioisomers, computational modeling (e.g., DFT calculations) of NMR chemical shifts or X-ray crystallography may resolve structural ambiguities .

Q. Basic: What biological assays are commonly used to evaluate this compound’s activity?

Standard assays include:

- Antimicrobial susceptibility testing (e.g., MIC determination against bacterial strains).

- Enzyme inhibition assays (e.g., fluorescence-based assays for kinase or protease targets).

- Cytotoxicity screening using cancer cell lines (e.g., MTT assays) .

Q. Advanced: How should researchers interpret conflicting biological activity data across studies?

Discrepancies may arise from variations in substituent effects, assay conditions (e.g., pH, solvent), or cell line specificity. Dose-response curves and mechanistic studies (e.g., binding affinity measurements via SPR or ITC) can clarify mode of action. Comparative studies with structural analogs (e.g., 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid) may identify critical functional groups .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture, as quinoline derivatives are prone to oxidation and hydrolysis. Use desiccants in storage vials .

Q. Advanced: How can long-term stability be assessed under varying conditions (e.g., pH, temperature)?

Conduct accelerated stability studies using HPLC to monitor degradation products. For example, incubate samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze at intervals. Kinetic modeling (Arrhenius equation) can extrapolate shelf-life .

Q. Basic: How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility)?

Validate data via experimental replication. For solubility, use standardized methods (e.g., shake-flask technique with UV quantification). Cross-reference with PubChem or CAS Common Chemistry entries for consensus values .

Q. Advanced: What strategies mitigate environmental risks during disposal, given limited ecotoxicity data?

Follow hazardous waste protocols: incineration at licensed facilities with scrubbing systems to capture NOₓ/CO (noted in safety sheets). Avoid aqueous discharge; consult EPA DSSTox for analog data (e.g., 2-chloro-3-(3-chloropropyl)-7-methoxyquinoline) to infer ecotoxicological risks .

Q. Basic: What regulatory frameworks apply to derivatives of this compound in preclinical research?

Adhere to FDA guidelines for non-clinical studies (GLP) and ICH M7 for mutagenicity assessment. Derivatives intended for therapeutic use require IND applications, but research-grade materials must comply with laboratory safety standards (e.g., OSHA) .

Q. Advanced: How can regioselective functionalization be achieved at the quinoline core for derivative synthesis?

Use directing groups (e.g., carboxylic acid) to control C-H activation. For example, Pd-catalyzed coupling at the 2-position or electrophilic substitution at the 8-position. Computational tools (e.g., molecular electrostatic potential maps) can predict reactive sites .

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-methyl-2-propan-2-ylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c1-8(2)13-12(14(16)17)9(3)10-6-4-5-7-11(10)15-13/h4-8H,1-3H3,(H,16,17) |

InChI Key |

ZKKSDYMPVSVJKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.